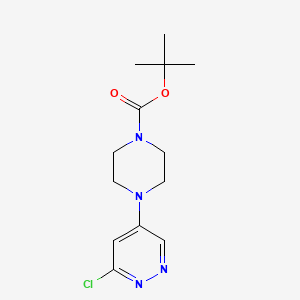
Tert-butyl 4-(6-chloropyridazin-4-yl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(6-chloropyridazin-4-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H19ClN4O2 and its molecular weight is 298.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Tert-butyl 4-(6-chloropyridazin-4-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings, including case studies and structure-activity relationships.
- Molecular Formula : C14H22ClN3O2
- Molecular Weight : 299.80 g/mol
- Physical Form : Off-white solid
- CAS Number : 492431-11-5
Synthesis
The synthesis of this compound involves the reaction of tert-butyl piperazine-1-carboxylate with 3,6-dichloropyridazine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like toluene at elevated temperatures.
Synthesis Reaction Overview :
This compound has been studied for its interaction with various biological targets. The compound exhibits activity against certain pathogens and shows potential as an anticancer agent.
Antimicrobial Activity
Research indicates that this compound has shown significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various strains of bacteria and fungi. For instance, it has been tested against Cryptosporidium species, which are known to cause gastrointestinal infections.
Anticancer Potential
The compound's structural features suggest it may inhibit specific cancer cell lines. Preliminary studies indicate that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Case Studies and Research Findings
-
In Vitro Studies :
- A study evaluated the effectiveness of this compound against Cryptosporidium parvum, revealing an EC50 value of approximately 2.1 μM, indicating moderate potency .
- Another study focused on structure-activity relationships (SAR), optimizing the compound's efficacy through modifications to its chemical structure while retaining its core pyridazinyl framework .
- In Vivo Models :
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | EC50/IC50 Value | Notes |
|---|---|---|---|
| Antimicrobial | Cryptosporidium parvum | 2.1 μM | Moderate potency in vitro |
| Anticancer | Various cancer cell lines | TBD | Induces apoptosis; further studies needed |
Safety Profile
While the compound exhibits promising biological activities, safety assessments are crucial. Initial evaluations suggest that it may cause skin and eye irritation upon contact, necessitating careful handling during laboratory work .
Propriétés
IUPAC Name |
tert-butyl 4-(6-chloropyridazin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)10-8-11(14)16-15-9-10/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWSXIGNXYNMAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















